6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Description
Properties
IUPAC Name |
6-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHEJQNUSELNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)F)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Borylation Cyclization
- Starting material : 2-(2-Bromo-4-fluorophenyl)-2-propanol (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under argon.
- Lithiation : n-Butyllithium (2.5 M in hexanes, 12 mmol) is added dropwise at -78°C, followed by stirring for 2 h.
- Borylation : Triisopropyl borate (15 mmol) is introduced, and the mixture is warmed to room temperature over 12 h.
- Acid workup : Hydrochloric acid (1 N) is added until pH < 5, inducing cyclization.
- Purification : The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and chromatographed (EtOAc/hexanes, 1:3) to afford the title compound as a white solid.
Yield : 65–72%.
Key advantage : Direct construction of the oxaborole ring with inherent regiocontrol.
Environmentally Benign Cyclization Using Inorganic Bases
Drawing from, the substitution of triethylamine with KOH or NaOH in cyclization steps reduces environmental impact:
Optimized protocol :
- Base : 50% aqueous KOH (3.5 equiv).
- Solvent : Methanol.
- Temperature : 40–45°C.
- Reaction time : 12 h.
Result :
Comparative Analysis of Synthetic Methods
Trade-offs :
- Lithiation-borylation offers precise control but requires cryogenic conditions.
- Flow chemistry enhances safety and scalability but necessitates specialized equipment.
- Inorganic bases improve cost-efficiency and reduce waste.
Mechanistic Insights and Side-Reaction Mitigation
Boronate Ester Formation
The reaction of 2-(2-bromo-4-fluorophenyl)-2-propanol with n-BuLi generates a lithium intermediate, which undergoes transmetalation with triisopropyl borate to form a boronate complex. Acidic workup protonates the boronate, triggering cyclization via nucleophilic attack of the phenolic oxygen on the boron center.
Side reactions :
- Debromination : Competing elimination can occur if lithiation is incomplete.
- Boronic acid hydrolysis : Excess water leads to boronic acid formation, reducing cyclization efficiency.
Mitigation :
Role of Inorganic Bases in Cyclization
KOH deprotonates the hydroxylamine intermediate, facilitating nucleophilic attack on the carbonyl carbon and subsequent cyclization. This eliminates the need for stoichiometric triethylamine, reducing chloride salt waste.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent due to its unique boron-containing structure.
Materials Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Benzoxaborole derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below, we compare 6-fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol with key analogs.
Substituent Position and Electronic Effects
Fluorine Position
- 6-Fluoro vs. 5-Fluoro analogs :
- 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-88-6) demonstrates antiproliferative activity against cancer cells (Hela, A549, MCF-7; IC50 = 0.21–0.39 µM) . In contrast, the 6-fluoro derivative’s activity is hypothesized to depend on its electronic effects, as fluorine at position 6 may alter electron density in the aromatic ring, influencing interactions with biological targets.
- 4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-46-6) is a positional isomer used in antifungal research, highlighting the critical role of fluorine placement .
Alkyl Substitution at Position 3
- 3,3-Dimethyl vs. 3-Vinyl analogs :
- 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS 952149-27-8) is a synthetic intermediate with a lower molecular weight (159.98 g/mol) and distinct reactivity due to the vinyl group’s π-electrons . The dimethyl groups in the target compound likely reduce ring strain and improve solubility compared to bulkier or reactive substituents.
Antifungal and Antimycobacterial Activity
Physicochemical Properties
*Calculated based on molecular formula C9H10BFO2.
Biological Activity
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles, which are characterized by a boron atom integrated into a cyclic structure. This compound has gained attention due to its unique chemical properties and significant biological activities, particularly as an antimicrobial agent. This article reviews its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of a fluorine atom at the 6-position and two methyl groups at the 3-position on the benzo[c][1,2]oxaborole framework. This configuration contributes to its distinct reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various pathogens, including those resistant to conventional antibiotics. Its mechanism of action primarily involves the inhibition of specific enzymes critical for microbial survival. Some key findings include:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit leucyl-tRNA synthetase (LeuRS) in mycobacteria, disrupting protein synthesis essential for bacterial growth .
- Activity Against Resistant Strains : Studies reveal effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
While primarily recognized for its antimicrobial properties, preliminary studies suggest potential antitumor activity. Compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation in vitro .
The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins. For instance:
- Binding Affinity : Interaction studies have shown that it effectively binds to target enzymes related to microbial metabolism and replication .
- Surface Plasmon Resonance Studies : These studies indicate strong binding interactions with specific targets, enhancing its potential as a therapeutic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of Boronic Acid Intermediate : The initial step involves synthesizing a boronic acid intermediate.
- Cyclization : This intermediate undergoes cyclization to form the oxaborole ring.
The synthetic routes can be optimized for yield and purity based on desired applications .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | Fluorine at position 6 | Antimicrobial |
| 3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol | No fluorine; two methyl groups | Moderate antimicrobial |
| 6-Nitro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol | Nitro group at position 6 | Enhanced activity against specific pathogens |
| 5-Fluoro-1-hydroxybenzo[c][1,2]oxaborole | Hydroxyl group at position 1 | Potentially broader spectrum |
This comparison highlights the unique combination of functional groups in this compound that enhances its binding affinity and biological efficacy compared to other benzoxaboroles.
Case Studies
Recent studies have focused on the application of benzoxaboroles in clinical settings. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
